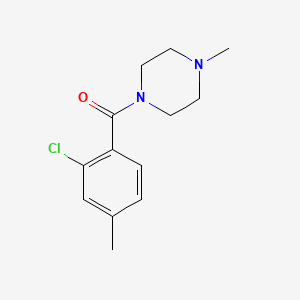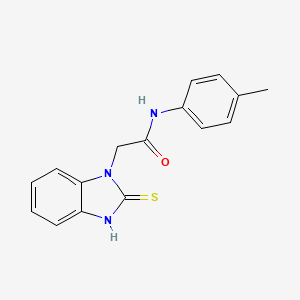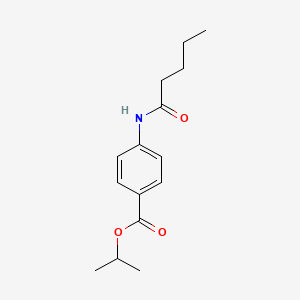
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine, also known as CMMP, is a chemical compound that belongs to the piperazine family. It has been widely studied for its potential use in various scientific research applications. CMMP is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and survival.
Mechanism of Action
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine is a potent and selective inhibitor of the protein kinase CK2. CK2 is a protein kinase that plays a crucial role in regulating cell growth and survival. By inhibiting CK2, 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine can disrupt the signaling pathways that promote cell growth and survival in cancer cells. Additionally, CK2 has been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine may be able to prevent or slow the progression of these diseases by inhibiting CK2.
Biochemical and Physiological Effects:
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine inhibits cell growth and induces apoptosis, or programmed cell death. 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve tumors and prevent their growth. In neurodegenerative diseases, 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine may be able to prevent or slow the progression of the disease by inhibiting CK2 and disrupting the signaling pathways that lead to the death of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine in lab experiments is that it is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. Additionally, 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine has been shown to have anti-cancer and anti-inflammatory properties, which makes it a potentially useful drug for treating these diseases. However, one of the limitations of using 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are several future directions for research on 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine. One area of research is to further investigate the potential use of 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine as an anti-cancer drug. Studies have shown that 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine can inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy as a cancer treatment in humans. Another area of research is to investigate the potential use of 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could be done to develop more efficient methods for synthesizing and purifying 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine, which would make it more widely available for research.
Synthesis Methods
The synthesis of 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine involves the reaction of 2-chloro-4-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine. The yield of 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine synthesis is typically around 50-60%.
Scientific Research Applications
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer drug. 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(2-chloro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-3-4-11(12(14)9-10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVURSJQZULCRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)


![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)